molecular formula C15H11ClN2O B8678734 4-Chloro-2-(2-methoxyphenyl)quinazoline

4-Chloro-2-(2-methoxyphenyl)quinazoline

Cat. No. B8678734
M. Wt: 270.71 g/mol
InChI Key: LOIPKUGWLXCWBV-UHFFFAOYSA-N
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Patent
US08283354B2

Procedure details

A suspension of 2-(2-methoxyphenyl)quinazolin-4(3H)-one (567 g, 2.1 mol) in phosphoryl chloride (2 L, 21 mol) and a catalytic amount of N,N-dimethyl aniline was brought to reflux. The reaction started immediately with the evolution of gas (HCl) upon the addition of N,N-dimethyl aniline. After the production of gas had ceased the mixture was cooled to room temperature. The excess POCl3 was evaporated. The resulting dark solution was cooled to room temperature and slowly poured on ice and water, while maintaining the temperature below 5° C. The cold suspension was extracted with dichloromethane. The extract was dried over sodium sulfate and filtered, and the solvent was removed in vacuo. The crude material was purified by column chromatography (silica gel, CH2Cl2). Yield: 189 g (33%) of 4 chloro-2-(2-methoxyphenyl) quinazoline. 1H-NMR (300 MHz, Me2SO-d6): δ 3.85 (s, 3H), 7.15 (t, 1H), 7.25 (d, 1H), 7.60 (t, 2H), 7.70 (d, 1H), 7.8 (d, 1H), 7.9 (t, 1H), 8.2 (d, 1H).
Quantity
567 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[NH:18][C:17](=O)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1.P(Cl)(Cl)([Cl:22])=O.CN(C)C1C=CC=CC=1.Cl>>[Cl:22][C:17]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2][CH3:1])[N:18]=1

Inputs

Step One
Name
Quantity
567 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
2 L
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The excess POCl3 was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
slowly poured on ice and water
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
EXTRACTION
Type
EXTRACTION
Details
The cold suspension was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (silica gel, CH2Cl2)

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC2=CC=CC=C12)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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